3,5-Bis(3,4-dichlorophenyl)-4-methylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(3,4-dichlorophenyl)-4-methylisoxazole is a synthetic organic compound characterized by the presence of two dichlorophenyl groups attached to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(3,4-dichlorophenyl)-4-methylisoxazole typically involves the reaction of 3,4-dichlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate undergoes cyclization with hydroxylamine hydrochloride to yield the desired isoxazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(3,4-dichlorophenyl)-4-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl groups, leading to the formation of substituted isoxazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized isoxazole derivatives.
Reduction: Reduced isoxazole derivatives.
Substitution: Substituted isoxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(3,4-dichlorophenyl)-4-methylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(3,4-dichlorophenyl)-1,4-dimethyl-1H-pyrazole
- 3,5-Bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole
Uniqueness
3,5-Bis(3,4-dichlorophenyl)-4-methylisoxazole is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties compared to similar compounds with pyrazole rings. The presence of the isoxazole ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H9Cl4NO |
---|---|
Molecular Weight |
373.1 g/mol |
IUPAC Name |
3,5-bis(3,4-dichlorophenyl)-4-methyl-1,2-oxazole |
InChI |
InChI=1S/C16H9Cl4NO/c1-8-15(9-2-4-11(17)13(19)6-9)21-22-16(8)10-3-5-12(18)14(20)7-10/h2-7H,1H3 |
InChI Key |
OLKMVZKIJLEEEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.